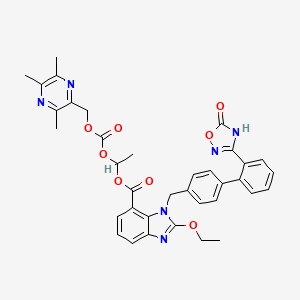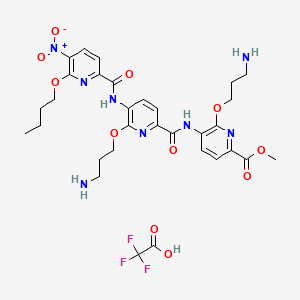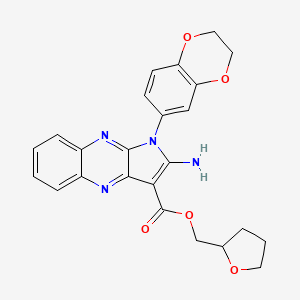![molecular formula C18H18FN5O2 B10831455 N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-2-fluoro-5-methylbenzamide](/img/structure/B10831455.png)
N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-2-fluoro-5-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AC1-IN-1: is a selective inhibitor of adenylyl cyclase type 1 (AC1), with an inhibitory concentration (IC50) of 0.54 micromolar . Adenylyl cyclase type 1 is an enzyme that converts adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger in various biological processes . AC1-IN-1 has shown potential in treating chronic pain and related emotional disorders by inhibiting the activity of adenylyl cyclase type 1 .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of AC1-IN-1 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of a pyrimidinone core, followed by functional group modifications to introduce the necessary substituents . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: : Industrial production of AC1-IN-1 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced purification techniques such as chromatography and crystallization are employed to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: : AC1-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.
Substitution: Substitution reactions are used to introduce different substituents on the pyrimidinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of halogenated compounds and catalysts.
Major Products: : The major products formed from these reactions include various derivatives of AC1-IN-1 with modified functional groups, which can be further studied for their biological activities .
Scientific Research Applications
Chemistry: : AC1-IN-1 is used as a tool compound in chemical research to study the role of adenylyl cyclase type 1 in various biochemical pathways .
Biology: : In biological research, AC1-IN-1 is employed to investigate the signaling pathways involving cAMP and its effects on cellular functions .
Medicine: : AC1-IN-1 has shown promise in preclinical studies for the treatment of chronic pain, anxiety, and headache . It is also being explored for its potential in treating opioid dependence .
Industry: : In the pharmaceutical industry, AC1-IN-1 is used in drug discovery and development to identify new therapeutic targets and develop novel pain medications .
Mechanism of Action
AC1-IN-1 exerts its effects by selectively inhibiting adenylyl cyclase type 1, thereby reducing the production of cyclic adenosine monophosphate (cAMP) from adenosine triphosphate (ATP) . This inhibition affects both presynaptic and postsynaptic forms of long-term potentiation (LTP), which are crucial for pain perception and emotional responses . By blocking the activity of adenylyl cyclase type 1, AC1-IN-1 reduces neuronal excitability and synaptic plasticity, leading to decreased pain and anxiety .
Comparison with Similar Compounds
Similar Compounds
NB001: Another selective inhibitor of adenylyl cyclase type 1, used in similar research applications.
ST034307: A selective small-molecule inhibitor of adenylyl cyclase type 1 with analgesic properties.
Uniqueness: : AC1-IN-1 is unique due to its high selectivity for adenylyl cyclase type 1 and its potent inhibitory concentration (IC50 = 0.54 micromolar) . This selectivity reduces the likelihood of off-target effects and makes it a valuable tool in studying the specific role of adenylyl cyclase type 1 in various biological processes .
Properties
Molecular Formula |
C18H18FN5O2 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-2-fluoro-5-methylbenzamide |
InChI |
InChI=1S/C18H18FN5O2/c1-4-12-9-16(25)22-18(20-12)24-15(8-11(3)23-24)21-17(26)13-7-10(2)5-6-14(13)19/h5-9H,4H2,1-3H3,(H,21,26)(H,20,22,25) |
InChI Key |
DMYBQBANWFHYSM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=C(C=CC(=C3)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-({4-[(2,6-Dichlorophenyl)sulfanyl]-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonyl}amino)benzoic acid](/img/structure/B10831376.png)
![N-[[1-[6-(trifluoromethyl)quinazolin-4-yl]piperidin-3-yl]methyl]methanesulfonamide;hydrochloride](/img/structure/B10831378.png)
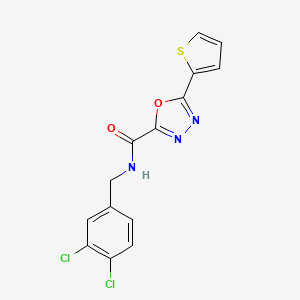
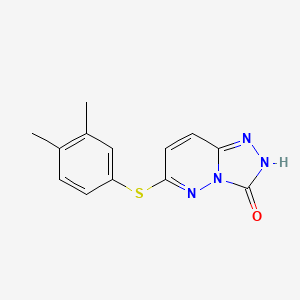
![(2-butyl-1-benzofuran-3-yl)-[3,5-diiodo-4-(3-pyrrolidin-1-ylpropoxy)phenyl]methanone](/img/structure/B10831382.png)


![N-[3-[5-(5-ethoxypyridin-2-yl)-4-(2-fluorophenyl)-1,2,4-triazol-3-yl]cyclobutyl]quinoxaline-5-carboxamide](/img/structure/B10831408.png)
![4-[[5-[7-fluoro-3-(1H-indazol-6-yl)benzotriazol-5-yl]pyrazol-1-yl]methyl]benzonitrile](/img/structure/B10831422.png)
